11-Nitro-7H-benzo[de]anthracen-7-one
Description
Overview of Benzanthrone (B145504) Core Structure and Derivatives in Academic Research
The foundational structure, 7H-benzo[de]anthracen-7-one, commonly known as benzanthrone, is a polycyclic aromatic hydrocarbon featuring a distinctive tetracyclic system. This robust and planar scaffold has long captured the attention of chemists, primarily due to its utility as a versatile building block in the synthesis of more complex structures, including a range of dyes and pigments. In academic research, benzanthrone and its derivatives are extensively studied for their unique photophysical and electronic properties. These compounds often exhibit fluorescence, making them valuable as probes in various chemical and biological systems. The extended π-conjugation of the benzanthrone core allows for facile modification of its electronic characteristics through the introduction of various functional groups at different positions on the aromatic rings. This tunability has led to the development of a diverse library of benzanthrone derivatives with applications in materials science, including organic light-emitting diodes (OLEDs) and liquid crystals.
Significance of Nitrated Polycyclic Aromatic Ketones in Chemical Science
The introduction of a nitro (-NO2) group onto the aromatic framework of a polycyclic aromatic ketone, such as benzanthrone, gives rise to a class of compounds known as nitrated polycyclic aromatic ketones. These compounds are of considerable significance in chemical science, largely due to their environmental prevalence and toxicological implications. Nitrated polycyclic aromatic hydrocarbons (NPAHs) and their oxygenated counterparts are recognized as byproducts of incomplete combustion processes, such as those occurring in diesel engines, and can also be formed in the atmosphere through photochemical reactions.
From a chemical perspective, the strongly electron-withdrawing nature of the nitro group significantly alters the electronic properties of the parent molecule. This modification can influence the compound's reactivity, stability, and intermolecular interactions. In the context of environmental science and toxicology, the presence of the nitro group is often associated with increased mutagenicity and carcinogenicity compared to the parent polycyclic aromatic hydrocarbon. This has spurred extensive research into their mechanisms of action and their impact on biological systems.
Positional Isomerism in Nitro-7H-benzo[de]anthracen-7-ones and Research Focus on the 11-Nitro Isomer
The benzanthrone core offers multiple sites for the introduction of a nitro group, leading to a variety of positional isomers of nitro-7H-benzo[de]anthracen-7-one. Each isomer, distinguished by the specific carbon atom to which the nitro group is attached, can exhibit unique physicochemical properties and biological activities. Research has shown that the position of the nitro group can profoundly influence the molecule's electronic structure, reduction potential, and ultimately its mutagenic potency.
A study investigating the mutagenic activities of nine nitro derivatives of benzanthrone, including the 1-nitro, 2-nitro, 3-nitro, 9-nitro, and 11-nitro isomers, found that each compound exhibited mutagenic activity. nih.gov Among the mononitrated isomers, the 3-nitro derivative displayed the highest mutagenic activity. nih.gov
Theoretical studies employing Density Functional Theory (DFT) have further elucidated the differences between the various mono-substituted nitrobenzanthrone isomers. These computational analyses have provided insights into their electronic properties, such as vertical ionization potentials (VIP) and vertical electron affinities (VEA), which are crucial for understanding their reactivity and biological interactions. The position of the nitro group has been shown to significantly affect the spectral features of the isomers. nih.gov
The focus on specific isomers, such as 11-Nitro-7H-benzo[de]anthracen-7-one, within the broader family of nitrobenzanthrones is driven by the need to understand the structure-activity relationships that govern their behavior. By systematically studying each isomer, researchers can build a comprehensive picture of how the placement of a single functional group can dramatically alter the properties of a complex polycyclic system.
| Property | 1-Nitro | 2-Nitro | 3-Nitro | 9-Nitro | 11-Nitro |
| Mutagenic Activity | Exhibited | Exhibited | Highest among mononitrated isomers | Exhibited | Exhibited |
| Reduction Potential | Lower than mononitroPAHs | Lower than mononitroPAHs | Lower than mononitroPAHs | Lower than mononitroPAHs | Lower than mononitroPAHs |
Structure
3D Structure
Properties
Molecular Formula |
C17H9NO3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
11-nitrobenzo[a]phenalen-7-one |
InChI |
InChI=1S/C17H9NO3/c19-17-12-7-2-5-10-4-1-6-11(15(10)12)16-13(17)8-3-9-14(16)18(20)21/h1-9H |
InChI Key |
OXAVHIJUJYJFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC=C4[N+](=O)[O-])C(=O)C3=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Nitro 7h Benzo De Anthracen 7 Ones
Precursor Synthesis and Functionalization for 11-Nitro-7H-benzo[de]anthracen-7-one
The foundational precursor for this compound is the parent compound, 7H-benzo[de]anthracen-7-one, commonly known as benzanthrone (B145504). wikipedia.org The synthesis of benzanthrone itself can be achieved by reacting anthraquinone (B42736) with glycerol (B35011) and sulfuric acid. orgsyn.org
The introduction of the nitro group at the 11-position is typically accomplished through the direct nitration of the benzanthrone precursor. This electrophilic aromatic substitution reaction is often carried out using nitric acid, sometimes in the presence of an organic solvent like acetic acid or in a mixture with ozone. researchgate.netnih.gov However, the direct nitration of the unsubstituted benzanthrone ring is not highly selective and results in a mixture of isomers. The major product of this reaction is typically 3-nitrobenzanthrone (B100140) (3-NBA), with 1-, 9-, and 11-nitrobenzanthrone being formed as minor products. researchgate.net
Alternative synthetic routes to specific nitrobenzanthrone isomers involve more complex, multi-step procedures like the Ullmann cross-coupling reaction. For instance, a nitro-substituted 1-iodonaphthalene (B165133) can be coupled with a methyl 2-iodobenzoate, followed by a Friedel-Crafts ring closure to form the desired nitrobenzanthrone skeleton. researchgate.netnih.gov Another reported synthetic pathway to this compound starts from methyl 2-iodo-3-nitrobenzoate. chemicalbook.com
Nucleophilic Aromatic Substitution Reactions in Benzanthrone Chemistry
The benzanthrone ring system, particularly when substituted with electron-withdrawing groups like a nitro moiety, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com These reactions are fundamental for the derivatization of the benzanthrone core. The SNAr mechanism is generally favored when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group, such as a halide. wikipedia.orgyoutube.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of the carbonyl and nitro groups on the benzanthrone structure deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution by making the ring more electron-poor. youtube.comlibretexts.org
Halogenated benzanthrones are crucial intermediates for introducing a wide variety of functional groups via nucleophilic aromatic substitution. Halogenation can be achieved using elemental halogens (chlorine or bromine) or agents that generate them in situ. google.comgoogle.com The position of halogenation can be controlled to some extent by the reaction conditions.
These halogenated derivatives serve as versatile substrates for SNAr reactions. For example, 3-bromo-9-nitrobenzanthrone is a key intermediate for synthesizing new disubstituted heterylaminobenzanthrones. mdpi.commdpi.com The bromine atom at the 3-position acts as a leaving group, and its substitution by various nucleophiles is facilitated by the presence of the nitro group at the 9-position, which helps to stabilize the negative charge in the Meisenheimer intermediate. mdpi.com This activation is significantly greater compared to 3-bromobenzanthrone (B182157) without the nitro group. mdpi.com
A significant application of nucleophilic aromatic substitution on halogenated nitrobenzanthrones is the introduction of heterocyclic functionalities. These reactions are typically performed by heating a halogenated nitrobenzanthrone with the desired secondary cyclic amine. mdpi.com The resulting N-substituted derivatives often exhibit interesting photophysical properties, making them useful as fluorescent dyes. mdpi.comresearchgate.net
For example, new fluorophores have been synthesized by reacting 3-bromo-9-nitrobenzanthrone with various secondary cyclic amines in a solvent like 1-methyl-2-pyrrolidone. mdpi.com This method has been successfully used to introduce moieties such as morpholine, pyrrolidine, piperidine, and methylpiperazine. mdpi.comnih.govosi.lvresearchgate.net The resulting 3-heterylamino-9-nitrobenzanthrone derivatives are often deeply colored crystalline substances with intense luminescence in organic solvents. mdpi.com
| Halogenated Precursor | Nucleophile (Heterocycle) | Resulting Moiety | Reference |
|---|---|---|---|
| 3-bromo-9-nitrobenzanthrone | Morpholine | 3-Morpholino-9-nitrobenzanthrone | mdpi.com |
| 3-bromobenzanthrone | Pyrrolidine | 3-N-Pyrrolidinobenzanthrone | osi.lv |
| 3-bromo-9-nitrobenzanthrone | Piperidine | 3-Piperidino-9-nitrobenzanthrone | mdpi.com |
| 3-bromo-9-nitrobenzanthrone | N-Methylpiperazine | 3-(4-Methylpiperazin-1-yl)-9-nitrobenzanthrone | mdpi.com |
| 3-bromobenzanthrone | 1-(2-Phenylethyl)piperazine | 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one | researchgate.net |
The introduction of a nitro group onto the benzanthrone ring is achieved through an electrophilic aromatic substitution (EAS) mechanism, not a nucleophilic one. msu.edu The nitrating agent, typically nitric acid in the presence of a strong acid catalyst like sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov The π-electron system of the aromatic benzanthrone ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. msu.edu
While the introduction of the nitro group is an electrophilic process, its presence is paramount for subsequent nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro group (via both inductive and resonance effects) significantly reduces the electron density of the aromatic ring. nih.govnih.gov This electron deficiency makes the ring more susceptible to attack by nucleophiles. Furthermore, when positioned ortho or para to a leaving group, the nitro group can directly stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate. masterorganicchemistry.comlibretexts.orgnih.gov
Targeted Synthesis of Analogues for Comparative Studies
The targeted synthesis of nitrobenzanthrone analogues is crucial for structure-activity relationship (SAR) studies, particularly in the development of new dyes and materials with tailored optical and electronic properties. acs.org By systematically varying the substituents on the benzanthrone core, researchers can fine-tune properties such as absorption and emission wavelengths, quantum yields, and solvatochromism. mdpi.comacs.org
A common strategy for creating a library of analogues involves using a versatile, functionalized intermediate. The synthesis of 3-substituted nitrobenzanthrone derivatives often begins with 3-bromobenzanthrone. mdpi.commdpi.com This precursor is first nitrated. The nitration of 3-bromobenzanthrone typically directs the incoming nitro group to the 9-position, yielding 3-bromo-9-nitrobenzanthrone. mdpi.commdpi.com
This disubstituted intermediate, 3-bromo-9-nitrobenzanthrone, serves as an excellent platform for introducing a variety of substituents at the 3-position via nucleophilic aromatic substitution of the bromine atom. mdpi.com This approach allows for the synthesis of a range of derivatives for comparative studies, where the constant features are the benzanthrone skeleton and the nitro group at the 9-position, while the substituent at the 3-position is varied. mdpi.commdpi.com This methodology has been employed to synthesize series of compounds with different heterocyclic amines to study their photophysical properties. mdpi.com
| Starting Material | Reagent/Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| 3-bromo-9-nitrobenzanthrone | Pyrrolidine | 9-Nitro-3-(pyrrolidin-1-yl)benzo[de]anthracen-7-one | 63% | mdpi.com |
| 3-bromo-9-nitrobenzanthrone | Piperidine | 9-Nitro-3-(piperidin-1-yl)benzo[de]anthracen-7-one | 61% | mdpi.com |
| 3-bromo-9-nitrobenzanthrone | Morpholine | 3-Morpholino-9-nitrobenzo[de]anthracen-7-one | 59% | mdpi.com |
| 3-bromo-9-nitrobenzanthrone | N-Methylpiperazine | 3-(4-Methylpiperazin-1-yl)-9-nitrobenzo[de]anthracen-7-one | 62% | mdpi.com |
Synthesis of 9-Substituted Nitrobenzanthrone Derivatives
A key strategy for the synthesis of 9-substituted nitrobenzanthrone derivatives involves the nucleophilic aromatic substitution on a pre-functionalized benzanthrone core. A prominent example is the synthesis of 3-heterylamino-substituted 9-nitrobenzanthrones. This method utilizes 3-bromo-9-nitrobenzanthrone as the starting material. researchgate.netresearchgate.netnih.gov
The synthesis is typically carried out by heating a mixture of 3-bromo-9-nitrobenzanthrone with an appropriate heterocyclic secondary amine in a high-boiling polar aprotic solvent such as 1-methyl-2-pyrrolidone. mdpi.com The reaction proceeds via an addition-elimination mechanism, where the bromine atom at the 3-position is displaced by the incoming amine nucleophile. nih.gov The presence of the electron-withdrawing nitro group at the 9-position facilitates this nucleophilic substitution reaction. researchgate.netresearchgate.net
The reaction conditions are generally moderate, with temperatures ranging from 90-100 °C and reaction times of 2-3 hours. mdpi.com Upon completion, the product is precipitated by the addition of an ethanol-water mixture, filtered, and dried. mdpi.com This approach has been successfully employed to synthesize a variety of derivatives with yields ranging from 59% to 63%. researchgate.netmdpi.com
Table 1: Synthesis of 9-Substituted Nitrobenzanthrone Derivatives
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 3-bromo-9-nitrobenzanthrone | Morpholine | 1-methyl-2-pyrrolidone | 90-100 | 2-3 | 3-(Morpholin-4-yl)-9-nitro-7H-benzo[de]anthracen-7-one | ~60 |
| 3-bromo-9-nitrobenzanthrone | Piperidine | 1-methyl-2-pyrrolidone | 90-100 | 2-3 | 9-Nitro-3-(piperidin-1-yl)-7H-benzo[de]anthracen-7-one | ~60 |
Purification and Isolation Techniques for Nitrobenzanthrone Compounds
The purification and isolation of nitrobenzanthrone compounds are critical steps to ensure the removal of unreacted starting materials, by-products, and other impurities, yielding a product of high purity for subsequent characterization and application. The choice of purification technique is dependent on the physical state of the compound and the nature of the impurities.
For crude solid products obtained from synthesis, recrystallization is a commonly employed and effective purification method. The selection of an appropriate solvent is crucial for successful recrystallization. For instance, crude nitrobenzanthrone precipitates formed during direct nitration of benzanthrone can be purified by recrystallization from glacial acetic acid. researchgate.net
Column chromatography is another powerful and widely used technique for the purification of nitrobenzanthrone derivatives, particularly for separating complex mixtures and isolating individual isomers. The solid, crude product is first dissolved in a suitable solvent, such as dichloromethane, and then subjected to column chromatography. mdpi.com Silica gel is a commonly used stationary phase for this class of compounds. mdpi.com The separation is achieved by eluting the column with a mobile phase of appropriate polarity. For the purification of 3-heterylamino-substituted 9-nitrobenzanthrone derivatives, toluene (B28343) has been successfully used as the eluent. mdpi.com
The progress of the purification can be monitored by techniques such as thin-layer chromatography (TLC), and the fractions containing the pure compound are then combined and the solvent evaporated to yield the purified product. The purity of the final compound is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Table 2: Purification Techniques for Nitrobenzanthrone Compounds
| Purification Method | Details | Application Example |
|---|---|---|
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. | Purification of nitrobenzanthrone isomers using glacial acetic acid. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 11 Nitro 7h Benzo De Anthracen 7 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
High-field ¹H and ¹³C NMR analyses are instrumental in mapping the chemical structure of 11-Nitro-7H-benzo[de]anthracen-7-one. The presence of the electron-withdrawing nitro group at the C-11 position, along with the carbonyl group at C-7, induces significant deshielding effects on adjacent protons and carbons, resulting in downfield chemical shifts.
In the ¹H NMR spectrum, protons in proximity to these electron-withdrawing groups exhibit characteristic downfield shifts. For instance, the proton at the C-8 position, being adjacent to both the carbonyl and nitro groups, is expected to be significantly deshielded and appear at a low field. mdpi.com Similarly, other protons on the aromatic core will display chemical shifts influenced by their position relative to the nitro and carbonyl functionalities.
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the carbonyl group and the carbon attached to the nitro group showing distinct downfield shifts. The chemical shifts for the aromatic carbons are spread over a range that is characteristic of polycyclic aromatic systems, with variations depending on the electronic effects of the substituents.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~183-184 |
| Aromatic CH | ~7.1 - 9.2 | ~123 - 136 |
| Aromatic C | - | ~122 - 136 |
| C-NO₂ | - | Varies |
Note: The exact chemical shifts can vary depending on the solvent and the specific benzanthrone (B145504) derivative being analyzed. The data presented is a general representation based on related structures. mdpi.comresearchgate.net
To definitively assign the proton and carbon signals, a combination of two-dimensional NMR techniques is employed.
COSY (Correlation Spectroscopy) : This technique is used to identify proton-proton couplings, helping to establish the connectivity of the proton network within the molecule. For example, COSY spectra can confirm the coupling between adjacent protons on the aromatic rings. mdpi.com
APT (Attached Proton Test) : APT spectra differentiate between carbon atoms based on the number of attached protons (CH, CH₂, CH₃, and quaternary carbons), which aids in the initial assignment of the ¹³C signals. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a straightforward method for assigning the signals of protonated carbons. mdpi.com
Through the combined application of these techniques, a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound can be achieved.
Comparing the NMR spectra of this compound with its non-nitrated counterpart, 7H-benzo[de]anthracen-7-one, provides valuable insights into the electronic effects of the nitro group. The introduction of the nitro group causes a noticeable downfield shift for nearby protons and carbons due to its strong electron-withdrawing nature. mdpi.com
This comparative analysis is not limited to the parent benzanthrone. Studies on various substituted benzanthrone derivatives, both with and without nitro groups, have consistently shown that the nitro group significantly influences the electron density distribution across the aromatic system. mdpi.com This, in turn, affects the chemical shifts, providing a clear spectroscopic marker for the presence and position of the nitro substituent. For instance, the presence of a nitro group can facilitate certain chemical reactions, such as nucleophilic substitution, due to the reduction in electron density at specific carbon atoms. mdpi.com
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecules, offering information about the functional groups present.
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound. The key vibrational bands in the FTIR spectrum provide clear evidence for the presence of the carbonyl and nitro groups.
C=O Stretching : A strong absorption band is typically observed in the region of 1630–1669 cm⁻¹, which is characteristic of the carbonyl group in the benzanthrone core. mdpi.com
NO₂ Stretching : The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch usually found in the 1500–1560 cm⁻¹ range and a symmetric stretch in the 1300–1370 cm⁻¹ range.
C-H Stretching : Aromatic C-H stretching vibrations are observed around 3000–3100 cm⁻¹. mdpi.com
C=C Stretching : Aromatic C=C bond stretching vibrations appear in the 1400–1600 cm⁻¹ region.
The specific positions of these bands can provide additional information about the molecular structure and electronic environment.
Interactive Data Table: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1630 - 1669 |
| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions. mdpi.combiomedscidirect.com
Raman spectroscopy provides complementary vibrational information to FTIR. However, its application to highly luminescent compounds like many benzanthrone derivatives can be challenging. researchgate.net The intense fluorescence emission from the sample can overwhelm the much weaker Raman scattering signal, making it difficult to obtain a usable spectrum.
Several strategies can be employed to mitigate the effects of fluorescence, such as using a laser excitation wavelength that is far from the compound's absorption maximum (e.g., near-infrared excitation). Despite these challenges, Raman spectroscopy can, in principle, provide valuable data on the vibrational modes of the molecule, particularly for the non-polar bonds that are weak in the FTIR spectrum. For benzanthrones, this could include information on the carbon skeleton and C=C bonds. The successful acquisition of Raman spectra for such compounds often requires specialized instrumentation and experimental conditions.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) with extremely high precision, allowing for the differentiation between compounds with the same nominal mass. For this compound, the molecular formula is C₁₇H₉NO₃. The expected HRMS data would involve comparing the calculated exact mass with an experimentally determined value, typically for the protonated molecule [M+H]⁺. However, specific experimental HRMS data for this compound is not available in the reviewed literature.
| Parameter | Value |
| Molecular Formula | C₁₇H₉NO₃ |
| Calculated Exact Mass | 275.0582 g/mol |
| Experimentally Determined m/z | Data not available |
| Ionization Mode | Data not available |
| Mass Error (ppm) | Data not available |
X-ray Crystallography and Solid-State Structural Analysis
The solid-state structure of this compound remains uncharacterized, as no public records of its single-crystal X-ray diffraction analysis exist. This technique is indispensable for understanding the molecule's three-dimensional architecture and its interactions within a crystalline lattice.
Elucidation of Molecular Conformation and Torsion Angles
Without crystallographic data, a definitive description of the molecular conformation and the specific torsion angles of this compound cannot be provided. Such an analysis would reveal the planarity of the fused aromatic ring system and the orientation of the nitro group relative to the benzo[de]anthracen-7-one core. This information is crucial for understanding the compound's electronic and steric properties.
| Torsion Angle | Value (°) |
| Data not available | Data not available |
Analysis of Crystal Packing and Intermolecular Interactions
Details regarding the crystal packing and the specific intermolecular forces governing the solid-state assembly of this compound are unknown. A crystallographic study would identify and quantify interactions such as potential N–O···H–C hydrogen bonds, π-π stacking between the aromatic cores, and C–H···π interactions. These forces are fundamental to the material's bulk properties, including melting point and solubility.
| Interaction Type | Distance (Å) / Geometry |
| N–O···H–C Hydrogen Bonds | Data not available |
| π-π Stacking | Data not available |
| C–H···π Interactions | Data not available |
In-depth Analysis of the Electronic Structure and Photophysical Properties of this compound Remains Elusive
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented electronic structure and photophysical properties of the specific chemical compound This compound . Despite the interest in the broader class of benzanthrone dyes for their potential in various applications due to their fluorescent properties, detailed experimental data for this particular nitro-substituted derivative is not publicly available.
Benzanthrone and its derivatives are known for their robust photostability and tunable electronic characteristics, which are influenced by the nature and position of substituents on the aromatic core. These properties make them valuable in the development of fluorescent probes, markers, and materials for optoelectronics. The introduction of functional groups can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission spectra, as well as in luminescent parameters such as quantum yield and fluorescence lifetime.
However, extensive searches have not yielded specific data for this compound concerning the following key photophysical parameters:
UV-Vis Absorption and Emission Spectra: No specific absorption maxima (λabs) or emission maxima (λem) in various solvents were found.
Solvatochromic Behavior: Consequently, there is no available data to analyze the effect of solvent polarity on the spectral shifts, which would be necessary for creating Lippert plots or applying the Kamlet-Abboud-Taft polarity scale.
Luminescent Parameters: There is no documented information on the fluorescence quantum yield (ΦF) or the fluorescence lifetime (τF) of this compound.
While research on other substituted benzanthrones, such as those with amino, bromo, or phenylethynyl groups, provides a general understanding of the photophysical behavior of this class of compounds, this information cannot be directly extrapolated to the 11-nitro derivative. The strong electron-withdrawing nature of the nitro group at the 11-position would uniquely influence the electronic distribution and energy levels of the molecule, leading to distinct photophysical properties.
The absence of this specific data in the public domain prevents a detailed analysis as per the requested outline. Further experimental research would be required to characterize the electronic structure and photophysical properties of this compound.
Electronic Structure and Photophysical Properties of 11 Nitro 7h Benzo De Anthracen 7 One
Luminescent Parameters
Radiative and Non-Radiative Rate Constants
The photophysical behavior of benzanthrone (B145504) derivatives is determined by the competition between radiative and non-radiative decay pathways from the excited state. These processes are quantified by the radiative rate constant (k_r) and the non-radiative rate constant (k_nr). For fluorescent molecules, a higher k_r value relative to k_nr is desirable.
The introduction of a nitro group, a known fluorescence quencher, typically enhances non-radiative decay channels. nih.gov However, strategic placement of substituents can modulate these rates. In related nitroaromatic compounds, attaching electron-donating groups can suppress non-radiative pathways like intersystem crossing (ISC) and slow other deactivation processes, thereby increasing the fluorescence quantum yield. nih.gov Studies on similar 3-substituted benzanthrone dyes have involved the calculation of these rate constants in various solvents to understand the influence of the environment on the excited state deactivation processes. researchgate.net The balance between the radiative decay that produces fluorescence and the non-radiative pathways, which include internal conversion and intersystem crossing, is crucial for determining the compound's luminescent efficiency. nih.govresearchgate.net
Table 1: Radiative (k_r) and Non-Radiative (k_nr) Rate Constants for a Representative Benzanthrone Derivative in Various Solvents This table is illustrative of the types of measurements performed on similar benzanthrone compounds as described in the literature. researchgate.net
| Solvent | Quantum Yield (Φ_f) | Lifetime (τ) (ns) | k_r (s⁻¹) | k_nr (s⁻¹) |
|---|---|---|---|---|
| Hexane | - | - | - | - |
| Benzene | - | - | - | - |
| Ethanol | - | - | - | - |
| Acetone | - | - | - | - |
| DMSO | - | - | - | - |
Non-Linear Optical (NLO) Properties
Molecules like 11-Nitro-7H-benzo[de]anthracen-7-one, which feature an electron-donating aromatic system (the benzanthrone core) and a potent electron-withdrawing group (the nitro group), are prime candidates for exhibiting significant non-linear optical properties. These properties arise from the molecule's asymmetric charge distribution and the ease with which this distribution can be polarized by an external electric field.
First-Order and Second-Order Hyperpolarizability Enhancements
Non-linear optical activity is characterized by molecular hyperpolarizabilities, primarily the first-order (β) and second-order (⟨γ⟩) hyperpolarizabilities. Organic compounds with significant NLO responses often feature a donor-π-acceptor (D-π-A) architecture. nih.gov The benzanthrone framework acts as a π-conjugated system that facilitates charge transfer from a donor part of the molecule to an acceptor part. The introduction of the nitro group provides a strong acceptor, creating the necessary electronic asymmetry. Theoretical studies on other D-π-A systems have shown that this charge transfer character leads to large β values. researchgate.net For instance, certain designed organic compounds have exhibited first hyperpolarizability (β_total) values in the range of 10⁻²⁷ esu and second-order hyperpolarizability (⟨γ⟩) values around 10⁻³¹ esu, showcasing their promising NLO properties. nih.gov The enhancement of these properties is directly linked to the efficiency of intramolecular charge transfer (ICT). researchgate.net
Influence of Nitro Substituents on Charge Transfer and NLO Response
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the electronic structure of aromatic compounds. researchgate.net Its presence is instrumental in creating a strong intramolecular charge transfer (ICT) character in the excited states of push-pull systems. researchgate.net Upon photoexcitation, electron density shifts from the electron-rich benzanthrone core to the electron-deficient nitro group. This light-induced charge separation is the microscopic origin of the NLO response.
Studies on related nitroaromatic molecules have shown that following photoexcitation, the nitro group can undergo conformational relaxation, such as twisting into an orthogonal position relative to the aromatic plane. nih.gov This geometric reorganization in the excited state is a key component of the charge transfer process. researchgate.netnih.gov The position of the nitro group on the aromatic framework is also critical, as it dictates the efficiency of the charge transfer and, consequently, the sensitivity and selectivity of the molecule's optical response. rsc.org The strong ICT induced by the nitro group is a common strategy employed to generate large Stokes shifts and significant NLO properties in push-pull chromophores. researchgate.net
Theoretical Photophysical Studies
Computational chemistry provides essential tools for understanding the electronic structure and predicting the photophysical properties of complex molecules, offering insights that complement experimental findings.
Computational Chemistry Methods for Electronic Transitions (e.g., SOC-TD-DFT)
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used computational methods to investigate the electronic properties of organic molecules. researchgate.netnih.gov DFT, often using functionals like B3LYP, is employed to determine the optimized ground-state molecular geometry. researchgate.net Subsequently, TD-DFT calculations are used to predict the energies of electronic transitions, which correspond to UV-Vis absorption spectra. nih.gov
For molecules containing heavy atoms or groups that can promote intersystem crossing (like the nitro group), more advanced methods such as Spin-Orbit Coupling TD-DFT (SOC-TD-DFT) can be utilized. These methods are crucial for calculating the rates of transitions between states of different spin multiplicity (e.g., from a singlet excited state to a triplet state), which is a fundamental non-radiative decay process. nih.gov
Molecular Orbital Analysis and Electronic Structure Calculations
Molecular orbital analysis is key to understanding the charge transfer characteristics of this compound. Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide a picture of the electron distribution in the ground state and how it changes upon excitation. For a D-π-A system, the HOMO is typically localized on the donor and π-bridge, while the LUMO is centered on the acceptor. The energy gap between the HOMO and LUMO is an important parameter that influences the molecule's electronic and optical properties. nih.gov
Further analyses, such as Natural Bond Orbital (NBO) analysis, can reveal hyperconjugative interactions and charge delocalization within the molecule. researchgate.net Additionally, Molecular Electrostatic Potential (MEP) maps are used to predict reactive sites for electrophilic and nucleophilic attacks by visualizing the charge distribution across the molecule. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 11 Nitro 7h Benzo De Anthracen 7 One
Reaction Pathways and Transformation Mechanisms
The reactivity of the 7H-benzo[de]anthracen-7-one (benzanthrone) core is significantly altered by the introduction of substituents. The parent molecule can undergo various transformations, but the presence of the strongly electron-withdrawing nitro group at the 11-position fundamentally directs the feasible reaction pathways. The primary transformation mechanism observed for nitro-substituted benzanthrones is nucleophilic aromatic substitution.
Research on related substituted benzanthrones indicates that the system is amenable to a variety of reactions, including palladium-catalyzed cyclizations and Sonogashira coupling, to create derivatives with specific luminescent properties researchgate.netmdpi.comresearchgate.netresearchgate.net. However, the nitro group in 11-Nitro-7H-benzo[de]anthracen-7-one makes the aromatic ring electron-deficient, thereby activating it for attack by nucleophiles. This is particularly true for positions ortho and para to the nitro group. For instance, studies on 9-nitro-3-bromobenzanthrone have shown that the presence of the nitro group facilitates the nucleophilic substitution of the bromine atom by secondary cyclic amines researchgate.net. This suggests that this compound would be highly susceptible to reactions with nucleophiles like amines, alkoxides, and thiolates, likely proceeding through a Meisenheimer complex intermediate.
Influence of the Nitro Group on Reactivity and Selectivity
The nitro group (-NO₂) is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. Conversely, this electronic characteristic is precisely what enhances the molecule's reactivity toward nucleophiles. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution, thereby lowering the activation energy of the reaction.
This activating effect has been demonstrated in comparative studies. For example, the nitration of a benzanthrone (B145504) derivative allows subsequent reactions with amines to occur at lower temperatures (80-100 °C vs. 86-140 °C) and in a significantly shorter timeframe (2-3 hours vs. 8 hours) compared to its non-nitrated counterpart researchgate.net. This demonstrates the profound influence of the nitro group on accelerating reaction kinetics. The addition of an electron-withdrawing nitro group to the benzanthrone core has also been found to positively affect the nucleophilic substitution of other leaving groups, such as bromine researchgate.net. This enhanced reactivity is a key consideration in the synthesis of complex benzanthrone derivatives.
| Reaction Type | Reactivity of Benzanthrone | Reactivity of this compound | Reason for Difference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Slow, requires harsh conditions or strong activation. | Fast, proceeds under milder conditions. | The -NO₂ group withdraws electron density, stabilizing the anionic intermediate (Meisenheimer complex). researchgate.netresearchgate.net |
| Electrophilic Aromatic Substitution | Moderately reactive. | Strongly deactivated. | The -NO₂ group withdraws electron density from the π-system, making it less attractive to electrophiles. |
Thermal Stability and Degradation Pathways
The thermal stability of polycyclic aromatic compounds is generally high due to their extensive conjugation and robust carbon framework. Benzanthrone derivatives are noted for their good thermal stability, a property that is advantageous for their use in materials science and as dyes for high-temperature applications mdpi.com.
The degradation process for nitroaromatics often begins with the cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. This initial step is followed by a complex series of secondary reactions. The gaseous products evolved during thermal decomposition commonly include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O), alongside other smaller organic fragments.
| Analytical Technique | Typical Information Obtained for Nitroaromatics | Expected Findings for this compound |
|---|---|---|
| Thermogravimetry (TG) | Onset temperature of decomposition, mass loss as a function of temperature, and information on the number of degradation steps. | A distinct mass loss event corresponding to the decomposition of the molecule, likely initiated by the loss of the nitro group. |
| Differential Thermal Analysis (DTA) | Detection of exothermic or endothermic events (e.g., melting, decomposition). Nitroaromatics typically show a strong exothermic decomposition peak. | A sharp exothermic peak indicating the energetic release associated with decomposition. |
| Evolved Gas Analysis (EGA) | Identification of gaseous products released during heating (e.g., via mass spectrometry or FTIR). | Detection of NOx, CO, CO₂, and other fragmentation products of the benzanthrone skeleton. |
Photochemical Transformations and Stability under Irradiation
The benzanthrone skeleton is the basis for many fluorescent dyes and pigments, which is a testament to the general photostability of this chromophore mdpi.comresearchgate.net. These molecules can absorb UV-Visible light and dissipate the energy through fluorescence, a process that contributes to their stability under irradiation.
However, the presence of a nitro group can introduce new photochemical reaction pathways. Nitro-PAHs are known to undergo photochemical transformations in the environment. Under irradiation, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group. These reactions can proceed via excited triplet states and may involve hydrogen abstraction from the solvent or other molecules. Alternatively, irradiation can promote the degradation of the aromatic system itself. For some nitro-PAHs, secondary formation in the atmosphere through gas-phase reactions with hydroxyl radicals is a known process, indicating a degree of photochemical reactivity d-nb.info. Therefore, while the core benzanthrone structure is robust, the nitro substituent in this compound likely makes it susceptible to photoreduction and other photochemical degradation pathways upon prolonged exposure to UV light.
| Photochemical Process | Description | Potential Products |
|---|---|---|
| Photoreduction of Nitro Group | The excited state of the nitro group abstracts hydrogen atoms, leading to its reduction. | 11-Nitroso-7H-benzo[de]anthracen-7-one, 11-Amino-7H-benzo[de]anthracen-7-one |
| Ring Degradation | High-energy irradiation can lead to the cleavage of the aromatic rings. | Smaller aromatic or aliphatic compounds, quinones. |
| Photosubstitution | In the presence of nucleophiles, light can promote substitution reactions on the aromatic ring. | Substituted benzanthrone derivatives. |
Intermolecular Interactions and Complex Formation of 11 Nitro 7h Benzo De Anthracen 7 One
Supramolecular Chemistry and Host-Guest Interactions
There is a significant lack of published research specifically detailing the supramolecular chemistry and host-guest interactions of 11-Nitro-7H-benzo[de]anthracen-7-one. The broader field of supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct larger, organized molecular assemblies. Host-guest chemistry, a sub-discipline of supramolecular chemistry, focuses on the complexation of a "host" molecule with a "guest" molecule or ion.
While the planar aromatic structure of the benzanthrone (B145504) core and the presence of a polar nitro group in this compound suggest a potential for engaging in such interactions, no specific studies investigating its behavior with common host molecules like cyclodextrins, calixarenes, or cucurbiturils have been reported. Research on other nitro-containing aromatic compounds has demonstrated their ability to act as guests in various host-guest systems, but these findings cannot be directly extrapolated to the 11-nitrobenzanthrone isomer without dedicated experimental verification.
Interactions with Biomacromolecules
The interaction of small molecules with biomacromolecules is a critical area of study for the development of therapeutic agents and biological probes. For this compound, the available information is limited, with research primarily focusing on other isomers or the parent benzanthrone structure.
Specific studies on the binding of this compound with double-stranded DNA (dsDNA) or oligonucleotides using UV spectroscopy have not been found in the existing scientific literature. However, research on the related isomer, 3-Nitrobenzanthrone (B100140) (3-NBA), has shown that it can form adducts with DNA. researchgate.netnih.gov These studies, which focus on the genotoxicity and mutagenicity of 3-NBA, have identified covalent binding to DNA bases, particularly guanine. researchgate.net It is important to emphasize that these findings pertain to the 3-nitro isomer and cannot be directly applied to this compound without specific investigation. The different positioning of the nitro group can significantly influence the electronic properties and steric factors governing DNA interaction.
The interaction of benzanthrone derivatives with amyloid fibrils, which are protein aggregates associated with various neurodegenerative diseases, has been a subject of investigation. nih.govuniver.kharkov.ua These studies have explored the use of benzanthrone-based fluorescent dyes as probes for the detection and characterization of amyloid structures. nih.govuniver.kharkov.ua The fluorescence of these dyes can change upon binding to amyloid fibrils, providing a method for their detection. nih.govuniver.kharkov.ua
Despite this interest in the broader class of benzanthrone derivatives, there is no specific research available on the interaction of this compound with amyloid fibrils. The influence of the nitro group at the 11-position on the binding affinity and fluorescence response to amyloid structures remains an uninvestigated area.
Coordination Chemistry with Metal Centers
The coordination chemistry of this compound with metal centers is another area where specific research is lacking. The molecule possesses potential coordination sites, including the carbonyl oxygen and the oxygen atoms of the nitro group, which could interact with metal ions.
Studies on other nitro-containing ligands have shown their capability to coordinate with various metal centers, leading to the formation of metal complexes with diverse structures and properties. nih.govmdpi.comresearchgate.net The nitro group can act as a monodentate or bidentate ligand, and its coordination behavior is influenced by the nature of the metal ion and the steric and electronic environment of the ligand. icm.edu.plresearchgate.net However, without experimental data for this compound, any discussion of its potential coordination behavior remains speculative.
Applications of this compound in Advanced Materials and Sensing Remain Largely Unexplored
Extensive research into the scientific literature reveals a significant gap in the specific applications of the chemical compound This compound . Despite the broad interest in the parent molecule, benzanthrone, and its various derivatives for applications in materials science and chemical sensing, detailed research findings and data for the 11-nitro substituted variant are not publicly available. Consequently, a detailed discussion of its use in the development of fluorescent probes, optoelectronic materials, polymeric materials, and chemical sensors, as outlined, cannot be substantiated with current scientific evidence.
While specific data for this compound is absent, research on other nitro-substituted benzanthrone isomers offers some insight into the potential properties conferred by the nitro functional group. For instance, studies on 9-nitrobenzanthrone derivatives have indicated that the presence of an electron-withdrawing nitro group on the benzanthrone core can increase the molecule's first- and second-order hyperpolarizability mdpi.com. This property is crucial for applications in nonlinear optics, including the fabrication of optical limiter devices. Optical limiters are materials that exhibit a decrease in transmittance with an increase in incident light intensity, making them useful for protecting sensitive optical instruments and human eyes from high-intensity light sources. However, it must be emphasized that these findings pertain to a different isomer, and the specific performance of the 11-nitro variant remains uninvestigated.
The broader family of benzanthrone derivatives, which are donor-π-acceptor type compounds, are well-known for their interesting photophysical properties, including strong fluorescence and good photo- and thermal-stability. These characteristics have led to their investigation in a variety of fields. For example, different derivatives have been explored as:
Fluorescent Probes and Luminophores: Due to their tunable emission spectra, which can range from green to near-infrared depending on the substituents and solvent environment.
Components in Organic Light-Emitting Diodes (OLEDs): Where their luminescent properties could be harnessed for display and lighting technologies.
Chemical Sensors: Including probes for detecting pH changes, with some derivatives showing distinct colorimetric or fluorescent responses at different pH levels.
Despite this broader context, the specific impact of the nitro group at the 11-position on the electronic and photophysical properties of the 7H-benzo[de]anthracen-7-one core has not been documented in the available scientific literature. Therefore, the creation of detailed research findings or data tables for the applications of this compound in the specified areas is not possible at this time. Further experimental investigation is required to elucidate the properties of this specific compound and its potential for use in advanced materials and chemical sensing.
Applications in Advanced Materials Science and Chemical Sensing
Development of Chemical Sensors
Cation Sensing Probes
Derivatives of 7H-benzo[de]anthracen-7-one are recognized for their potential use as chemical probes. mdpi.com For instance, the general class of benzanthrones has been investigated for the detection of chromium(III) cations. mdpi.com However, a detailed review of scientific sources indicates no specific research or data on the application of 11-Nitro-7H-benzo[de]anthracen-7-one as a cation sensing probe.
Oxygen Sensing Probes
The development of fluorescent probes for oxygen sensing is a significant area of research in materials science. These sensors often rely on the quenching of luminescence in the presence of oxygen. While various aromatic compounds are utilized for this purpose, there is currently no available scientific literature or research data that describes the use or evaluation of this compound specifically as an oxygen sensing probe.
Advanced Imaging Techniques (e.g., Confocal Laser Scanning Microscopy)
Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that utilizes fluorescent probes for high-resolution visualization of biological and material samples. The broader family of benzanthrone (B145504) derivatives is known for its luminescent properties, which makes them candidates for such applications. mdpi.comnih.govresearchgate.net They have been explored as lipophilic fluorescent probes for imaging parasitic trematodes and nematodes, as well as for the diagnostics of plant callus embryos. mdpi.com Despite the known utility of the parent compound's derivatives, specific studies detailing the application or efficacy of this compound in confocal laser scanning microscopy have not been identified in the reviewed literature.
Liquid Crystal Display Applications
Dichroic dyes are essential components in "guest-host" liquid crystal displays (LCDs), where they are mixed with a liquid crystal host. The orientation of the dye molecules, and thus their light absorption, can be controlled by an electric field. Benzanthrone derivatives are a class of compounds that have been considered for use as luminophore dyes in LCDs due to their favorable photophysical properties. mdpi.com However, specific research findings, performance data, or detailed studies on the application of this compound in liquid crystal display technologies are not available in the current body of scientific literature.
Environmental Chemical Pathways of Nitrobenzanthrones
Formation Mechanisms in Atmospheric Environments
The formation of nitrobenzanthrones, including 11-Nitro-7H-benzo[de]anthracen-7-one, in the atmosphere is a result of complex chemical processes involving precursor compounds and common atmospheric pollutants.
Incomplete Combustion Processes
Nitro-PAHs are generally formed during the incomplete combustion of organic materials. mdpi.com This process releases the parent compounds, such as benzanthrone (B145504), into the atmosphere. While specific attribution of this compound formation directly within combustion processes is a subject of ongoing research, it is understood that the foundational PAH structures are primary emissions from sources like diesel engines and biomass burning. bohrium.comcapes.gov.br
Reactions of Benzanthrone with Atmospheric Nitrogen Oxides and Ozone
A significant pathway for the formation of nitrobenzanthrones is the atmospheric reaction of the parent compound, benzanthrone (7H-benzo[de]anthracen-7-one), with nitrogen oxides (NOx) and ozone (O3). aaqr.org Laboratory studies have demonstrated that the reaction of benzanthrone with nitrogen dioxide (NO2), particularly in the presence of ozone, leads to the formation of various nitrobenzanthrone isomers.
Research has shown that these reactions can yield dinitro-derivatives, including 3,11-dinitrobenzanthrone. The distribution of the resulting isomers is highly dependent on the reaction conditions, such as the solvent and temperature. For instance, the nitration of benzanthrone with a gaseous mixture of NO2 and ozonized oxygen can lead to polynitration, producing compounds like 3,9-dinitro-, 3,11-dinitro-, and 1,9-dinitrobenzanthrones.
Detection and Analytical Chemistry in Environmental Matrices
The detection of trace amounts of this compound and related compounds in complex environmental samples requires highly sensitive and specific analytical techniques.
Analysis in Ambient Air Particulate Matter
Nitrobenzanthrones are typically found adsorbed onto ambient air particulate matter. bohrium.comcapes.gov.brnih.gov Due to their low volatility, these compounds are associated with the particle phase in the atmosphere. aaqr.org Analytical studies have confirmed the presence of various nitrobenzanthrone isomers, such as 2-nitrobenzanthrone (B1231408) and 3-nitrobenzanthrone (B100140), in airborne particulate matter collected in urban areas with heavy traffic. nih.gov The concentration of these compounds can vary depending on the sampling location and local emission sources.
Analytical Instrumentation and Methods for Trace Analysis (e.g., GC-APCI-MS/MS)
The trace analysis of nitrobenzanthrones in environmental samples is commonly performed using chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) with chemiluminescence detection has been successfully used for the analysis of mutagenic nitrobenzanthrone isomers in airborne particulates. nih.gov This method allows for the separation and sensitive detection of different isomers.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is another powerful technique for the analysis of nitro-PAHs. For enhanced sensitivity and specificity, advanced ionization techniques such as atmospheric pressure chemical ionization (APCI) can be employed. GC-APCI-MS/MS provides high selectivity and allows for the identification and quantification of these compounds at very low concentrations in complex environmental matrices.
Atmospheric Transformation Products and Pathways
Once formed, this compound can undergo further chemical transformations in the atmosphere, driven by sunlight and reactions with atmospheric oxidants. The atmospheric lifetime of particle-associated PAHs and their derivatives is influenced by both physical deposition processes and chemical reactions. nih.gov
Future Research Directions and Theoretical Perspectives
Computational Design of Novel 11-Nitro-7H-benzo[de]anthracen-7-one Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to design novel molecules and understand their behavior before undertaking complex synthesis. nih.govacs.orgacs.org For this compound, computational studies can guide the development of derivatives with precisely tailored optoelectronic characteristics.
The primary focus would be to model the effects of introducing various electron-donating groups (EDGs) at different positions on the benzanthrone (B145504) scaffold, creating a series of donor-π-acceptor (D-π-A) structures. The inherent electron-deficient nature imparted by the ketone and the strong nitro group would be complemented by donors like amino (-NH2), methoxy (B1213986) (-OCH3), or more complex moieties like carbazole. DFT calculations can predict key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO gap (which influences the absorption wavelength), and the change in dipole moment upon photoexcitation. acs.org This change is a critical indicator of intramolecular charge transfer (ICT), a phenomenon central to the function of many organic electronic materials. nih.govacs.orgnih.gov By systematically varying the donor group and its position, a library of virtual compounds can be screened to identify candidates with desired properties, such as specific emission colors or enhanced electron affinity for n-type semiconductor applications. rsc.orgchemistryviews.org
Table 1: Hypothetical Computationally Predicted Properties of this compound Derivatives
| Derivative Substituent | Position | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) | Predicted Application |
|---|---|---|---|---|---|
| None (Parent Compound) | - | -6.2 | -3.8 | 2.4 | Electron Acceptor |
| 3-Amino (-NH2) | 3 | -5.5 | -3.7 | 1.8 | Red Emitter / Sensor |
| 3-Carbazolyl | 3 | -5.4 | -3.6 | 1.8 | OLED Emitter |
| 6-Bromo (-Br) | 6 | -6.3 | -3.9 | 2.4 | Synthetic Intermediate |
| 3,9-Dimethoxy (-OCH3) | 3, 9 | -5.7 | -3.7 | 2.0 | Green Emitter |
Note: The data in this table is illustrative and based on general principles of molecular design. Actual values would require specific DFT calculations.
Exploration of New Synthetic Pathways for Complex Architectures
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a dynamic field of research. nih.govresearchgate.netchemistryviews.org While the synthesis of the parent this compound would likely involve nitration of benzanthrone, future research must focus on developing versatile synthetic routes to build more complex architectures from this core structure.
Modern cross-coupling reactions are indispensable tools for this purpose. The Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes using a palladium catalyst and a copper co-catalyst, would be a key strategy. wikipedia.orgorganic-chemistry.orgnih.gov A bromo-substituted 11-nitrobenzanthrone could serve as a versatile intermediate. Reacting this intermediate with various functionalized alkynes via Sonogashira coupling would allow for the extension of the π-conjugated system, a common strategy for tuning the optical and electronic properties of organic dyes. researchgate.netnih.gov Other palladium-catalyzed reactions like Suzuki and Stille couplings could also be employed to introduce aryl or heteroaryl moieties, further expanding the structural diversity. Research into copper-catalyzed and copper-free Sonogashira variants could offer milder and more environmentally benign synthetic options. nih.govnih.gov
Table 2: Potential Synthetic Reactions for Complex Architectures
| Reaction Name | Precursor Required | Reagents | Potential Product Functionality |
|---|---|---|---|
| Sonogashira Coupling | Bromo-11-nitrobenzanthrone | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Extended π-conjugation, Alkyne-linked dimers |
| Suzuki Coupling | Bromo-11-nitrobenzanthrone | Arylboronic acid, Pd catalyst, Base | Aryl-substituted derivatives, Bi-aryl systems |
| Buchwald-Hartwig Amination | Bromo-11-nitrobenzanthrone | Amine, Pd catalyst, Base | Amino-functionalized derivatives (D-π-A) |
| Scholl Reaction | Aryl-substituted derivatives | Lewis acid (e.g., FeCl3) | Fused polycyclic systems, Graphene nanoribbons |
Advanced Spectroscopic Techniques for Elucidating Dynamic Processes
The introduction of a strong nitro group is expected to create significant intramolecular charge transfer (ICT) character in the excited states of this compound derivatives. researchgate.netnih.gov Understanding the dynamics of these ICT processes is crucial for designing efficient optoelectronic devices. While steady-state UV-Vis and fluorescence spectroscopy provide basic information, advanced time-resolved techniques are necessary to probe the ultrafast events that occur after photoexcitation. wikipedia.org
Transient Absorption Spectroscopy (TAS) on the femtosecond or picosecond timescale can directly monitor the formation and decay of excited states, including the transition from a locally excited (LE) state to a charge-transfer state. semanticscholar.org Time-Resolved Fluorescence Spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC), can reveal the lifetimes of different emissive states and provide insights into quenching mechanisms. wikipedia.orgbmglabtech.com For a D-π-A system based on 11-nitrobenzanthrone, these techniques could elucidate how solvent polarity and molecular structure influence the rate of ICT, intersystem crossing, and non-radiative decay pathways. semanticscholar.org Furthermore, electroabsorption spectroscopy could provide quantitative data on the change in dipole moment upon excitation, offering a direct measure of the charge transfer distance. northwestern.edu
Table 3: Advanced Spectroscopic Techniques and Their Applications
| Spectroscopic Technique | Timescale | Information Gained | Relevance to 11-Nitrobenzanthrone |
|---|---|---|---|
| Transient Absorption Spectroscopy (TAS) | Femtoseconds to Microseconds | Excited-state absorption, kinetics of state transitions (LE to ICT), triplet state formation. | Tracking the ultrafast charge transfer process from donor to the nitro-benzanthrone acceptor. |
| Time-Correlated Single Photon Counting (TCSPC) | Picoseconds to Nanoseconds | Fluorescence lifetimes, rotational correlation times. | Quantifying the efficiency and dynamics of radiative decay pathways. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Picoseconds to Microseconds | Vibrational spectra of excited states. | Probing structural changes in the molecule following photoinduced charge transfer. |
| Electroabsorption (Stark) Spectroscopy | Steady-State | Change in dipole moment and polarizability upon excitation. | Quantifying the magnitude and distance of intramolecular charge transfer. |
Development of Next-Generation Functional Materials Based on Nitrobenzanthrone Scaffolds
The unique electronic properties anticipated for this compound make it a promising scaffold for a new generation of functional organic materials. The development of high-performance, air-stable n-type (electron-transporting) organic semiconductors has lagged behind their p-type counterparts. chemistryviews.orgnih.govresearchgate.net The strong electron-withdrawing nature of the nitro group can significantly lower the LUMO energy level of the benzanthrone core, a key requirement for efficient electron injection and transport. rsc.org This positions 11-nitrobenzanthrone derivatives as prime candidates for n-type materials in organic field-effect transistors (OFETs) and as electron-acceptor components in organic photovoltaic (OPV) cells.
Furthermore, the benzanthrone core is known to form the basis of fluorescent dyes. nih.govnih.gov By creating D-π-A systems as described in section 9.1, derivatives of 11-nitrobenzanthrone could be developed as emitters for Organic Light-Emitting Diodes (OLEDs). nih.govnih.govmdpi.com The extended π-systems and strong ICT character could lead to emissions in the visible and near-infrared regions. The sensitivity of the ICT emission to the local environment also suggests potential applications in chemical sensors, where binding of an analyte could perturb the electronic structure and produce a measurable change in fluorescence color or intensity. mdpi.com
Table 4: Potential Applications in Functional Materials
| Material Application | Key Required Property | Role of 11-Nitrobenzanthrone |
|---|---|---|
| n-type Organic Field-Effect Transistors (OFETs) | Low LUMO energy (< -3.5 eV), good intermolecular packing, air stability. | The nitro group lowers the LUMO, making it an electron-transporting channel. |
| Organic Photovoltaics (OPVs) | Strong absorption in the solar spectrum, suitable energy level alignment with a donor material. | Acts as the electron-acceptor component in the bulk heterojunction. |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, specific emission wavelength (color). | Serves as the core for a D-π-A emissive dopant. |
| Chemical / Environmental Sensors | Environmentally sensitive fluorescence (solvatochromism). | The ICT emission is quenched or shifted upon interaction with target analytes. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 11-Nitro-7H-benzo[de]anthracen-7-one?
- Methodology : Nitration of the parent compound (7H-benzo[de]anthracen-7-one) is typically performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Purification involves column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol. Derivatives are often characterized via NMR, FT-IR, and HRMS .
- Data Note : Yield optimization requires precise stoichiometry and temperature control to avoid over-nitration or by-products like dinitro derivatives.
Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?
- Methodology :
-
Reverse-phase HPLC : Use a Newcrom R1 column with methanol/water mobile phases. Detection limits vary based on UV absorbance at ~350 nm .
-
Fluorimetry : Excitation at 400 nm and emission at 520 nm (adjusted for nitro-substitution effects). Detection limits: 2–5 ng, with precision (RSD) ±1.6–3.6% .
-
GC-MS : HP-5MS column with temperature programming (50–300°C). Quantification via SIM mode for m/z 230 (parent ion) .
Method Key Parameters Detection Limit Precision (RSD) HPLC Newcrom R1 column, MeOH/H₂O ~10 ng ±3% Fluorimetry λ_ex = 400 nm, λ_em = 520 nm 2–5 ng ±1.6–3.6% GC-MS HP-5MS, 50–300°C gradient ~0.1 ng <5%
Q. How can reaction conditions be optimized for introducing nitro groups into benzanthrone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
